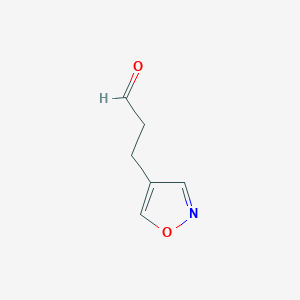

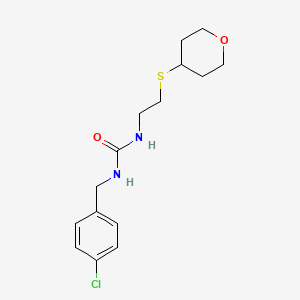

![molecular formula C13H19ClN2O4 B2553563 (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride CAS No. 2287238-10-0](/img/structure/B2553563.png)

(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of amino acids with a specific stereochemistry, which is crucial for its biological activity. It is related to compounds that have been studied for their potential use in pharmaceutical applications, such as HIV protease inhibitors. The stereochemistry of such compounds is particularly important as it can significantly affect the efficacy and safety of the drugs in which they are used.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a compound with a similar structure, was achieved through optical resolution using specific resolving agents, followed by hydrolysis under acidic conditions . Another related compound, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, was synthesized using a highly diastereoselective cyanohydrin formation, which is a key step in the production of certain HIV protease inhibitors . These methods highlight the importance of stereochemistry and the use of chiral auxiliaries or resolving agents in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of the compound includes an amino acid backbone with a phenyl group and a hydroxyl group, which are common functional groups in bioactive molecules. The presence of these groups suggests that the compound could participate in hydrogen bonding and other interactions that are critical for binding to biological targets. The stereochemistry, indicated by the (2S) configuration, is likely to be a determining factor in its biological activity.

Chemical Reactions Analysis

While the specific chemical reactions of (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride are not detailed in the provided papers, the literature does provide insight into the types of reactions that similar compounds can undergo. These include resolution of racemic mixtures, formation of salts with organic and inorganic bases, and hydrolysis under acidic conditions . Such reactions are critical for the purification and preparation of the compound in a form suitable for biological studies or pharmaceutical development.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as melting point, solubility, and infrared spectrum, would be influenced by its molecular structure and the presence of functional groups. The papers suggest that the related compounds have been characterized by these properties, which are essential for understanding the behavior of the compound in different environments and for the development of drug formulations . The optical resolution and preferential crystallization techniques used in the studies also indicate that the physical properties of the compound can be manipulated to achieve the desired level of purity and stereochemical configuration.

科学的研究の応用

Optical Resolution and Synthesis

Research has explored the synthesis and optical resolution of related compounds to (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride. For instance, studies have successfully obtained optically active derivatives through optical resolutions by replacing and preferential crystallization. These methods allow the purification of compounds with high optical purity, crucial for applications in pharmaceuticals and chemical synthesis (Shiraiwa et al., 2006).

Chemical Structure and Properties Analysis

The investigation into the racemic structures of certain compounds, including their melting points, solubility, and infrared spectra, has been conducted to understand better the characteristics of these compounds at room temperature and their behavior during the melting point. This research is foundational for the development of methods to achieve high optical purity through crystallization techniques (Linden et al., 2006).

Application in Microbiology and Pharmacology

Studies have also explored the microbial production of related organic acids and their derivatives, analyzing their formation in specific microbial cultures. This research provides insights into the biosynthesis pathways of these compounds and their potential applications in microbiology and pharmacology (Rimbault et al., 1993).

特性

IUPAC Name |

(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4.ClH/c1-13(2,14)12(19)15-10(11(17)18)7-8-3-5-9(16)6-4-8;/h3-6,10,16H,7,14H2,1-2H3,(H,15,19)(H,17,18);1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNJBBZGPKGKDE-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

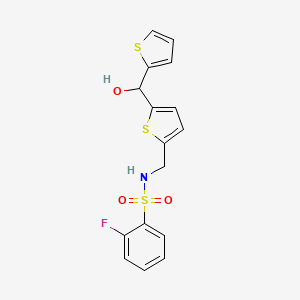

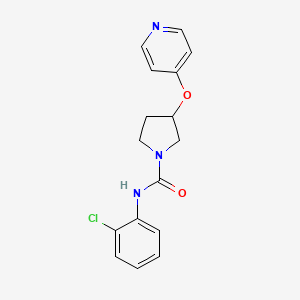

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)

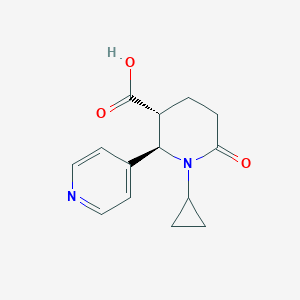

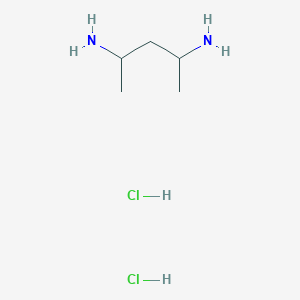

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)

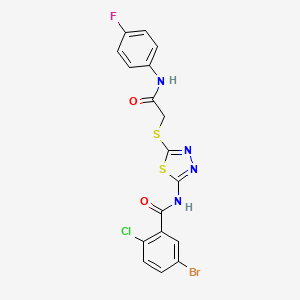

![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)

![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)

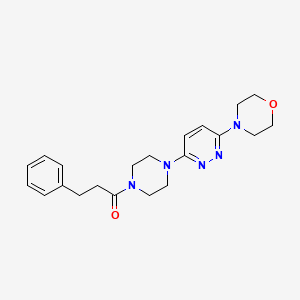

![3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2553503.png)